molecular formula C6H5F2N B056902 3,4-Difluoroaniline CAS No. 3863-11-4

3,4-Difluoroaniline

Cat. No.: B056902
CAS No.: 3863-11-4
M. Wt: 129.11 g/mol
InChI Key: AXNUZKSSQHTNPZ-UHFFFAOYSA-N
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Description

3,4-Difluoroaniline: is an organic compound with the molecular formula C6H5F2N . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is a clear yellow to straw liquid at room temperature and has a molecular weight of 129.11 g/mol .

Safety and Hazards

3,4-Difluoroaniline is classified as hazardous under the Hazardous Products Regulations . It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The market size of 3,4-Difluoroaniline is projected to reach approximately USD XX.X billion by 2031 . This suggests that there is a growing interest in this compound and its potential applications.

Mechanism of Action

Target of Action

3,4-Difluoroaniline primarily targets the respiratory system . It is known to interact with various enzymes and proteins within this system, affecting its normal functioning.

Mode of Action

It is known that the compound can be degraded under aerobic conditions by certain bacteria, such asPseudomonas fluorescens . This suggests that it may interact with enzymes or other proteins in these organisms, leading to changes in their activity or function.

Biochemical Pathways

Given its degradation byPseudomonas fluorescens, it is likely that it impacts pathways related to aerobic respiration .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may be readily absorbed and distributed within the body .

Result of Action

Its degradation byPseudomonas fluorescens suggests that it may have an impact on the metabolic activity of these organisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its degradation by Pseudomonas fluorescens occurs under aerobic conditions , suggesting that the presence of oxygen may be a key factor in its activity. Additionally, its stability and efficacy may be affected by factors such as temperature and pH.

Biochemical Analysis

Molecular Mechanism

It is known that the compound can be degraded under aerobic conditions by Pseudomonas fluorescens , suggesting that it may interact with enzymes in the bacterial degradation pathway

Metabolic Pathways

3,4-Difluoroaniline is known to be degraded under aerobic conditions by Pseudomonas fluorescens This suggests that it may be involved in specific metabolic pathways in these bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluoroaniline can be synthesized through various methods. One common method involves the reaction of 3-fluoronitrobenzene with anhydrous hydrogen fluoride and hydrogen in the presence of a noble metal oxide catalyst. This reaction proceeds through a Banburg rearrangement in anhydrous hydrogen fluoride .

Industrial Production Methods: Industrial production of this compound often involves the fluorination of 3-fluoronitrobenzene followed by reduction. The reaction conditions typically include high temperatures and pressures, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Comparison with Similar Compounds

  • 2,4-Difluoroaniline
  • 2,6-Difluoroaniline
  • 4-Fluoroaniline
  • 2,3-Difluoroaniline

Comparison: 3,4-Difluoroaniline is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence its reactivity and interaction with other molecules. For example, 2,4-Difluoroaniline has fluorine atoms at the 2 and 4 positions, which can result in different chemical properties and reactivity compared to this compound .

Properties

IUPAC Name

3,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUZKSSQHTNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80191945
Record name Benzenamine, 3,4-difluoro-
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Molecular Weight

129.11 g/mol
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CAS No.

3863-11-4
Record name 3,4-Difluoroaniline
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Record name Benzenamine, 3,4-difluoro-
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Record name 3,4-difluoroaniline
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1B, the 4,5-difluoroanthranilic acid was decarboxylated by reaction with sulfuric acid, to form 3,4-difluoroaniline.
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Synthesis routes and methods II

Procedure details

10 g of 3,4-difluoronitrobenzene was dissolved in 20 and 2 g of methanol and 10 g of concentrated hydrochloric acid and 2 g of iron powder were added thereto. The mixture was stirred at 60° C. for two hours, and then distilled to obtain 3,4-difluoroaniline. The reduction yield was 86%. To this product, 70 g of 36% hydrochloric acid was added to convert it into its salt. Under stirring, 18 g of a 25% NaNO2 aqueous solution was added at 0° C. to obtain a diazonium salt. The diazonium salt was dropwise added to a hydrochloric acid solution of cupric chloride heated to 120° C., for thermal decomposition. The diazotization yield was 84%. 3,4-Difluorochlorobenzene was obtained in an overall yield of 72%.
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10 g
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10 g
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2 g
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2 g
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Synthesis routes and methods III

Procedure details

Iron powder (28.1 g, 0.502 mol) was added as small portions to 1,2-difluoro nitrobenzene (20.0 g, 0.126 mol) in methanol (200 ml) and heated to 60° C. Ammonium chloride (48.4 g, 0.91 mol) in water (100 ml) was added drop wise and the reaction mixture refluxed for 5 hr. The reaction mixture was filtered over Celite and washed with methanol. Methanol was removed, and the aqueous layer was extracted with ethylacetate, washed with brine, dried over sodium sulphate and concentrated to yield 1,2-difluoro-4-aminobenzene (7 g, 43%).
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48.4 g
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100 mL
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20 g
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200 mL
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28.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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